molecular formula C11H13ClN4S B11772048 5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11772048
M. Wt: 268.77 g/mol
InChI Key: WSMCTCQEDFAWCY-UHFFFAOYSA-N
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Description

5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the chlorophenyl group imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzylamine with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)amino)-4H-1,2,4-triazole-3-thiol
  • 5-((4-Methylphenyl)amino)-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-((4-Bromophenyl)amino)-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.

Properties

Molecular Formula

C11H13ClN4S

Molecular Weight

268.77 g/mol

IUPAC Name

3-[(4-chloroanilino)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H13ClN4S/c1-2-16-10(14-15-11(16)17)7-13-9-5-3-8(12)4-6-9/h3-6,13H,2,7H2,1H3,(H,15,17)

InChI Key

WSMCTCQEDFAWCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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